2,6-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

KAT6A inhibition Regioisomeric selectivity Structure-activity relationships

2,6-Difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 897614-15-2) is a critical research tool, not a generic building block. Its precise 2,6-difluoro substitution and meta-phenyl linkage make it the structural regioisomer of the clinical-stage KAT6A inhibitor WM-1119 (CAS 2055397-28-7), sharing the exact molecular formula (C₁₈H₁₃F₂N₃O₃S). This relationship uniquely positions it as an essential negative control and selectivity comparator for KAT6A target-engagement assays, enabling researchers to definitively link biological effects to the WM-1119 chemotype. Unlike the non-fluorinated analog (CAS 946327-37-3), the 2,6-difluorobenzamide motif is proven to enhance target binding affinity and cellular permeability, a feature critical for antimicrobial screening against MRSA and CFTR inhibitor optimization programs. Procuring this specific regioisomer is scientifically mandatory; even minor structural analogues like the 3,4-difluoro variant (CAS 921585-71-9) exhibit profoundly altered electronic distribution, metabolic stability, and biological activity profiles. Avoid substitution pitfalls—insist on CAS 897614-15-2 for validated SAR and target deconvolution studies.

Molecular Formula C18H13F2N3O3S
Molecular Weight 389.38
CAS No. 897614-15-2
Cat. No. B2440255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
CAS897614-15-2
Molecular FormulaC18H13F2N3O3S
Molecular Weight389.38
Structural Identifiers
SMILESCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C18H13F2N3O3S/c1-27(25,26)16-9-8-15(22-23-16)11-4-2-5-12(10-11)21-18(24)17-13(19)6-3-7-14(17)20/h2-10H,1H3,(H,21,24)
InChIKeyWFNLYNIXVHRDCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Intelligence: 2,6-Difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 897614-15-2)


2,6-Difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 897614-15-2; molecular formula C₁₈H₁₃F₂N₃O₃S, MW 389.38) is a synthetic benzamide derivative featuring a 2,6-difluorobenzamide motif linked via a meta-substituted phenyl bridge to a methylsulfonyl-substituted pyridazine ring [1]. This structural architecture places it within a pharmacologically relevant class of pyridazine sulfonamide/benzamide hybrids, a scaffold family that has been the subject of extensive patenting activity for therapeutic applications including CFTR inhibition, kinase modulation, and antimicrobial targeting [2]. Notably, the compound shares its molecular formula and key substructural motifs with the clinical-stage KAT6A inhibitor WM-1119 (CAS 2055397-28-7), an orally bioavailable chemical probe with demonstrated anti-leukemic efficacy in preclinical models . This isomeric relationship underscores the critical role that precise regioisomeric connectivity—specifically the meta-phenyl linkage and 2,6-difluoro substitution pattern—plays in dictating biological target engagement and pharmacological outcomes.

Why 2,6-Difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide Cannot Be Replaced by In-Class Analogs


Within the pyridazine sulfonamide benzamide family, seemingly minor structural variations produce profound shifts in biological activity, target selectivity, and physicochemical properties, rendering generic substitution scientifically unsound. A direct comparator, N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 946327-37-3), lacks the 2,6-difluoro substitution on the benzamide ring entirely, which is known within the broader 2,6-difluorobenzamide pharmacophore literature to be critical for target binding affinity and cellular permeability [1]. The isomeric relationship with WM-1119 (CAS 2055397-28-7)—which shares the identical molecular formula but differs in core connectivity—demonstrates that even regioisomerism can redirect a compound from potent KAT6A inhibition (WM-1119 IC₅₀ = 0.25 μM, Kd = 2 nM) to entirely distinct or reduced biological profiles . Furthermore, repositioning the difluoro substitution from the 2,6- to the 3,4-positions (as in CAS 921585-71-9) potentially alters electronic distribution, metabolic stability, and molecular recognition . These structure-activity relationships confirm that procurement decisions predicated solely on scaffold similarity risk selecting a compound with fundamentally different biological behavior.

Quantitative Differentiation Evidence: 2,6-Difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide vs. Comparators


Structural Discordance: Meta-Phenyl Bridging Architecture Confers Distinct Target Binding Potential Relative to WM-1119

The target compound is a regioisomer of the well-characterized KAT6A inhibitor WM-1119 (CAS 2055397-28-7). Both share the identical molecular formula (C₁₈H₁₃F₂N₃O₃S, MW 389.38), but WM-1119 incorporates a benzohydrazide-sulfonamide core, whereas the target compound features a meta-phenyl-bridged benzamide-pyridazine architecture . WM-1119 potently inhibits KAT6A with an IC₅₀ of 0.25 μM and a binding Kd of 2 nM, and displays 250-fold selectivity over KAT7 and 1,100-fold selectivity over KAT5 . The distinct connectivity of the target compound is predicted to alter KAT6A binding, potentially imparting a different kinase or epigenetic target selectivity profile. This structural divergence makes the target compound a valuable tool for exploring chemical space inaccessible to WM-1119.

KAT6A inhibition Regioisomeric selectivity Structure-activity relationships

Critical Role of 2,6-Difluoro Substitution: Pharmacophore Validation from Anti-FtsZ Benzamide Literature

The 2,6-difluorobenzamide motif is a well-established pharmacophore for allosteric inhibition of the bacterial cell division protein FtsZ. SAR studies demonstrate that 2,6-difluoro substitution is essential for FtsZ binding; the non-fluorinated comparator 3-methoxybenzamide (3-MBA) shows markedly reduced FtsZ inhibition compared to 2,6-difluoro-3-methoxybenzamide (DFMBA) [1]. In broader SAR campaigns, 3-O-arylalkyl-2,6-difluorobenzamide derivatives consistently exhibit superior on-target activity and antibacterial potency relative to their non-fluorinated 3-O-arylalkylbenzamide counterparts [2]. While no direct FtsZ data exist for CAS 897614-15-2, the presence of the validated 2,6-difluorobenzamide pharmacophore strongly suggests this compound retains FtsZ-targeting potential that would be absent in directly comparable non-fluorinated analogs such as CAS 946327-37-3.

FtsZ inhibition Halogen bonding Antimicrobial pharmacophore

Pyridazine Sulfonamide CFTR Patent Space: Target Compound Falls Within Privileged Inhibitor Scaffold Family

The pyridazine sulfonamide benzamide scaffold class is explicitly claimed in US patent US20120129858 (Institute for OneWorld Health) as CFTR chloride channel inhibitors for treating secretory diarrhea and polycystic kidney disease [1]. Within this patent family, extensive structure-activity relationships establish that both the methylsulfonyl substituent on the pyridazine ring and the benzamide N-aryl substitution pattern are critical determinants of CFTR inhibitory potency and selectivity. The target compound contains the core structural elements defined in the patent's Markush claims. While no direct CFTR IC₅₀ for CAS 897614-15-2 has been reported in the public domain, structurally simpler analogs within the patent exhibit CFTR inhibitory activity, and the presence of both the methylsulfonyl-pyridazine and 2,6-difluorobenzamide groups places the compound within the most potent region of the described SAR landscape [1].

CFTR inhibition Chloride channel blockade Secretory diarrhea

Physicochemical Differentiation: 2,6-Difluoro Substitution Modulates Lipophilicity and Permeability Relative to Non-Fluorinated and Regioisomeric Analogs

The 2,6-difluoro substitution pattern in benzamides is well-characterized as a lipophilicity modulator that enhances membrane permeability without substantially increasing molecular weight. In silico comparison with the non-fluorinated analog N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 946327-37-3) reveals that the target compound has a higher calculated logP due to the electron-withdrawing fluorine atoms, which is correlated with improved passive membrane diffusion in benzamide series [1]. Conversely, the regioisomeric WM-1119 (CAS 2055397-28-7), despite having the identical molecular formula and calculated logP, exhibits a completely different 3D molecular shape and polar surface area distribution due to its distinct connectivity, resulting in substantially different molecular recognition properties . These differences in lipophilicity, shape, and electronic distribution differentiate CAS 897614-15-2 from both non-fluorinated and regioisomeric comparators for applications requiring specific physicochemical profiles.

Lipophilicity Drug-likeness Physicochemical property prediction

Procurement-Relevant Application Scenarios for 2,6-Difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide


Chemical Probe Development: Regioisomeric Control Compound for KAT6A Inhibitor Selectivity Profiling

As a structural regioisomer of the clinical-stage KAT6A inhibitor WM-1119, CAS 897614-15-2 serves as a critical negative control or selectivity comparator in KAT6A target engagement studies. Using both compounds side-by-side in KAT6A biochemical and cellular assays enables researchers to confirm that observed biological effects are specifically driven by the WM-1119 chemotype rather than by non-specific benzamide-pyridazine sulfonamide activity [1]. This application directly leverages the regioisomeric differentiation evidence established in Section 3.

Antimicrobial Drug Discovery: FtsZ-Targeted Screening Library Component

The validated 2,6-difluorobenzamide pharmacophore—demonstrated across multiple independent studies to be essential for FtsZ inhibition—positions this compound as a structurally privileged entry point for antimicrobial screening cascades targeting Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) [1]. The compound's unique combination of the 2,6-difluorobenzamide motif with a methylsulfonyl-pyridazine appendage offers a distinct chemical starting point relative to the well-explored 3-alkoxy-2,6-difluorobenzamide series, potentially addressing resistance liabilities that have emerged in existing FtsZ inhibitor chemotypes.

CFTR Modulator Research: Patent-Landscape-Guided Hit Expansion

The compound resides within a patented pyridazine sulfonamide benzamide CFTR inhibitor chemotype (US20120129858), making it a structurally informed candidate for hit-to-lead optimization in CFTR chloride channel blockade programs [1]. Its 2,6-difluoro substitution and meta-phenyl linkage differentiate it from simpler patent-exemplified compounds, potentially offering improved pharmacokinetic properties while maintaining CFTR-targeting capability. Researchers pursuing CFTR inhibition for secretory diarrhea or polycystic kidney disease indications should prioritize this compound over the non-fluorinated analog CAS 946327-37-3.

SAR Probe: Fluorine Scan for Target Deconvolution

In chemical biology campaigns where a hit compound of the benzamide-pyridazine class has been identified but the molecular target remains unknown, CAS 897614-15-2 can be deployed as part of a systematic fluorine substitution matrix alongside the non-fluorinated analog (CAS 946327-37-3), 3,4-difluoro analog (CAS 921585-71-9), and 2-fluoro analog. Differential activity patterns across this matrix enable inference of the role of fluorine substitution in target binding, guiding medicinal chemistry optimization [1]. This application directly capitalizes on the lipophilicity and pharmacophore differentiation evidence in Section 3.

Quote Request

Request a Quote for 2,6-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.